Cannabicitran

Description

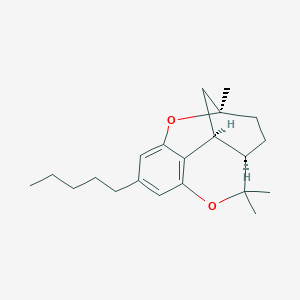

Structure

2D Structure

3D Structure

Properties

CAS No. |

31508-71-1 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3/t15-,16+,21-/m1/s1 |

InChI Key |

IXJXRDCCQRZSDV-VWKPWSFCSA-N |

Isomeric SMILES |

CCCCCC1=CC2=C3[C@@H]4C[C@@](CC[C@@H]4C(O2)(C)C)(OC3=C1)C |

Canonical SMILES |

CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |

Synonyms |

CBT; CBT (citran) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cannabicitran

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties of Cannabicitran (CBT), a lesser-known phytocannabinoid found in Cannabis sativa. This document details its molecular structure, physicochemical properties, synthesis, and biological interactions, presenting data in a structured and accessible format.

Chemical and Physical Properties

This compound is a non-psychoactive cannabinoid that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers).[1][2] Its chemical properties are distinct from more well-known cannabinoids like THC and CBD.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₀O₂ | [3][4][5] |

| Molecular Weight | 314.5 g/mol | [3][4][5] |

| IUPAC Name | (1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.0⁴,¹³.0⁷,¹²]pentadeca-7(12),8,10-triene | [4] |

| CAS Number | 31508-71-1 | [4][5] |

| Solubility | Soluble in methanol (B129727) (10 mg/ml) | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Complexity | 445 | [3] |

| Monoisotopic Mass | 314.224580195 Da | [3] |

Biosynthesis and Synthesis

Biosynthesis

This compound is biosynthesized in the cannabis plant from Cannabichromene (CBC).[6] This process involves an intramolecular cyclization of CBC.

Biosynthesis of this compound from Cannabichromene.

Chemical Synthesis

A patented method for synthesizing this compound involves the reaction of citral (B94496) with a modified resorcinol (B1680541) in the presence of an amine catalyst, followed by heating.[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

Citral

-

Olivetol (or other modified resorcinol)

-

Amine catalyst (e.g., pyrrolidine)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the modified resorcinol in the anhydrous solvent.

-

Add the amine catalyst to the solution.

-

Slowly add citral to the reaction mixture.

-

Heat the mixture to a specific temperature (e.g., 60-120°C) and maintain for a defined period (e.g., 30 minutes to several hours) to facilitate the initial condensation reaction.[7]

-

After the initial reaction, the temperature is typically increased (e.g., to at least 120°C) to promote the cyclization to this compound.[7]

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography to isolate this compound.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR assignments for this compound have been reported.[8] These data are crucial for the structural elucidation and purity assessment of the compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a general workflow for the isolation and analysis of this compound from a cannabis extract.

Workflow for Isolation and Analysis of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to reduce intraocular pressure in rabbits, suggesting potential therapeutic applications for glaucoma.[9] This effect is thought to be mediated through its agonist activity at the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor.[9]

GPR18 Signaling Pathway

Activation of GPR18 by ligands can lead to the activation of Gαi/o and Gαq protein signaling pathways. This can result in downstream effects such as calcium mobilization and modulation of adenylyl cyclase activity.

Simplified GPR18 Signaling Pathway Activated by this compound.

Conclusion

This compound is a structurally unique cannabinoid with distinct chemical properties and emerging therapeutic potential. This guide provides a foundational understanding for researchers and professionals in drug development, summarizing the current knowledge of its chemistry and biological activity. Further research is warranted to fully elucidate the pharmacological profile and therapeutic applications of this intriguing compound.

References

- 1. researchgate.net [researchgate.net]

- 2. gvbbiopharma.com [gvbbiopharma.com]

- 3. gvbbiopharma.com [gvbbiopharma.com]

- 4. This compound | C21H30O2 | CID 101820920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. unodc.org [unodc.org]

- 7. Calculated and experimental 1 H and 13 C NMR assignments for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scispace.com [scispace.com]

The Enigmatic Cannabicitran: A Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabicitran (CBT), a lesser-known, non-psychoactive phytocannabinoid found in Cannabis sativa L., presents a unique structural and stereochemical profile that distinguishes it from more abundant cannabinoids like THC and CBD. First isolated in 1974, its intriguing tetracyclic diether structure and, most notably, its natural occurrence as a racemic mixture have posed interesting questions regarding its biosynthesis and potential pharmacological activity. This technical guide provides an in-depth overview of the structure elucidation and stereochemistry of this compound, summarizing key quantitative data, detailing experimental protocols for its isolation and analysis, and exploring its potential, yet largely uninvestigated, biological significance.

Introduction

This compound (CBT) is a minor cannabinoid that has recently garnered increased attention within the scientific community.[1] Unlike the more prevalent cannabinoids, which are typically biosynthesized as single enantiomers, CBT is found in Cannabis extracts as a racemic mixture, containing equal amounts of two enantiomers.[1] This unexpected stereochemistry raises fundamental questions about its origin, suggesting a possible non-enzymatic formation pathway.[1] Structurally, CBT is a tetracyclic diether with the molecular formula C21H30O2, sharing the same molecular weight as CBD and THC but possessing a distinct atomic arrangement.[2] This guide will delve into the scientific journey of characterizing this unique molecule.

Structure Elucidation

The determination of this compound's structure has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound was a crucial step in confirming its molecular structure.[3][4] This data, primarily from the work of Wood et al. (2022), provides a definitive fingerprint for the identification of this compound.[3][4]

Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.24 | d | 1.7 |

| 4 | 6.13 | d | 1.7 |

| 1' | 2.43 | t | 7.6 |

| 2' | 1.58 | sextet | 7.6 |

| 3' | 1.32 | m | |

| 4' | 1.28 | m | |

| 5' | 0.88 | t | 7.0 |

| 6a | 2.13 | m | |

| 7α | 1.54 | m | |

| 7β | 1.39 | m | |

| 8α | 1.83 | m | |

| 8β | 1.09 | m | |

| 10α | 1.69 | m | |

| 10β | 1.48 | m | |

| 10a | 3.23 | dd | 11.0, 4.6 |

| 11 | 1.31 | s | |

| 12 | 1.18 | s | |

| 13 | 1.41 | s |

Data extracted from Wood et al., Magnetic Resonance in Chemistry, 2022, 60(2), 196-202.[3][4]

Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Position | Chemical Shift (ppm) |

| 1 | 154.0 |

| 2 | 107.9 |

| 3 | 142.9 |

| 4 | 109.8 |

| 5 | 137.6 |

| 6 | 115.8 |

| 1' | 35.5 |

| 2' | 31.6 |

| 3' | 30.9 |

| 4' | 22.6 |

| 5' | 14.1 |

| 6a | 37.9 |

| 7 | 18.8 |

| 8 | 41.5 |

| 9 | 75.9 |

| 10 | 28.2 |

| 10a | 47.9 |

| 11 | 26.7 |

| 12 | 23.9 |

| 13 | 29.3 |

Data extracted from Wood et al., Magnetic Resonance in Chemistry, 2022, 60(2), 196-202.[3][4]

Stereochemistry

A defining characteristic of naturally occurring this compound is its racemic nature.[1] This means it is an equal mixture of its two enantiomers, (+)-cannabicitran and (-)-cannabicitran. The determination of the absolute configuration of these enantiomers has been achieved through chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), in conjunction with Density Functional Theory (DFT) calculations.

Table 3: Chiroptical Data for this compound Enantiomers

| Enantiomer | Specific Optical Rotation ([α]D) |

| (+)-Cannabicitran | Data not available in the reviewed literature |

| (-)-Cannabicitran | Data not available in the reviewed literature |

While the separation of enantiomers has been reported, specific optical rotation values were not found in the reviewed literature.

Experimental Protocols

The study of this compound requires robust methods for its isolation from complex Cannabis extracts and the separation of its enantiomers.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from a Cannabis sativa extract.

Workflow for this compound Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and ground Cannabis sativa plant material is subjected to extraction using a suitable solvent, such as ethanol or supercritical CO₂.[5] This process yields a crude extract containing a mixture of cannabinoids, terpenes, lipids, and other plant components.[5]

-

Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C) to precipitate waxes and lipids, which are then removed by filtration.

-

Solvent Removal: The solvent is removed from the winterized extract, typically using a rotary evaporator, to yield a concentrated cannabinoid oil.

-

Distillation: Short-path distillation can be employed to further concentrate the cannabinoids and remove volatile terpenes.

-

Flash Chromatography: The concentrated oil is subjected to flash chromatography on a silica (B1680970) gel or C18 column. A gradient elution with a non-polar solvent system (e.g., hexane (B92381) and ethyl acetate) is used to separate the different cannabinoids. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound. The fractions containing pure racemic this compound are then combined and the solvent is evaporated.

Chiral Separation of this compound Enantiomers

The separation of the (+)- and (-)-enantiomers of this compound is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Workflow for Chiral Separation of this compound

Caption: Workflow for the chiral separation of this compound enantiomers.

Methodology:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® column, is used.[6]

-

Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (B130326) or ethanol, is employed.[6] The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is used to monitor the elution of the enantiomers.

-

Fraction Collection: The eluent corresponding to each enantiomeric peak is collected separately.

-

Solvent Evaporation: The solvent is evaporated from the collected fractions to yield the pure (+)- and (-)-enantiomers of this compound.

Biosynthesis and Potential Signaling Pathways

The biosynthetic pathway of this compound is not yet fully elucidated and is a subject of ongoing research. Its racemic nature suggests a potential non-enzymatic formation from a precursor molecule, possibly through an intramolecular cyclization reaction.

The biological activity and signaling pathways of this compound are also largely unexplored. Due to its structural similarity to other cannabinoids, it is hypothesized that it may interact with the endocannabinoid system. However, specific receptor binding affinities and downstream signaling effects have not been extensively studied.

Hypothetical Cannabinoid Receptor Signaling Pathway

Caption: A generalized cannabinoid receptor signaling pathway.

Future research is needed to determine if and how this compound and its individual enantiomers interact with this and other signaling pathways to exert potential therapeutic effects.

Conclusion and Future Directions

This compound stands out as a unique phytocannabinoid due to its tetracyclic diether structure and its natural occurrence as a racemate. The complete elucidation of its structure has been achieved through modern spectroscopic techniques, and methods for the separation of its enantiomers have been developed. However, significant knowledge gaps remain. The specific biosynthetic pathway of this compound is yet to be confirmed, and its pharmacological profile, including the activities of its individual enantiomers, is largely unknown. Future research should focus on elucidating its biological targets and signaling pathways, which will be crucial for understanding its potential therapeutic applications. The availability of pure enantiomers will be instrumental in these investigations, paving the way for a deeper understanding of this enigmatic cannabinoid.

References

The Pharmacology of Cannabicitran: A Technical Guide for Researchers

Executive Summary

Cannabicitran (CBT) is a lesser-known, non-psychoactive phytocannabinoid found in trace amounts in Cannabis sativa.[1] Unlike the well-characterized cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), the pharmacology of CBT is a nascent field of research. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data for CBT, this guide synthesizes the existing qualitative information, outlines detailed experimental protocols that can be employed to characterize its pharmacological profile, and presents conceptual signaling pathways based on its putative targets. For comparative purposes, pharmacological data for well-known cannabinoids are provided where available.

Introduction to this compound (CBT)

First isolated in 1974, this compound is a tetracyclic diether with the molecular formula C₂₁H₃₀O₂.[1] Structurally distinct from other major cannabinoids, recent studies have revealed that naturally occurring CBT is a racemic mixture, containing equal proportions of two enantiomers.[2][3] This chirality is a critical aspect of its pharmacology, as the individual enantiomers may possess different biological activities.[2] Research into CBT is in its preliminary stages, but it has garnered interest for its potential therapeutic applications, particularly in ophthalmology.[1]

Pharmacodynamics

The pharmacodynamic profile of this compound is not yet well-defined. However, preliminary research and its structural similarity to other cannabinoids suggest several potential molecular targets.

Putative Molecular Targets

G-Protein Coupled Receptor 18 (GPR18): The most frequently cited potential target for CBT is GPR18, also known as the N-arachidonylglycine (NAGly) receptor.[1] Agonist activity at GPR18 is thought to be responsible for the observed reduction in intraocular pressure in animal models, suggesting a therapeutic potential for glaucoma.[1][4]

Cannabinoid Receptors (CB1 and CB2): While direct, high-affinity binding has not yet been demonstrated, interactions with the classical cannabinoid receptors, CB1 and CB2, are often hypothesized for novel cannabinoids. These receptors are central to the effects of THC and are modulated by CBD.[5] Any interaction of CBT with these receptors could imply a wide range of physiological effects.

Estrogen Receptors: Some preliminary reports have suggested that certain cannabinoids may interact with estrogen receptors. However, more detailed studies with cannabinoids like THC and CBD have shown a lack of direct agonistic activity at these receptors.[6] The interaction of CBT with estrogen receptors remains to be experimentally verified.

Quantitative Pharmacological Data

To date, there is a notable absence of published quantitative data (e.g., Kᵢ, IC₅₀, EC₅₀ values) detailing the binding affinity and functional potency of this compound at its putative targets. The following tables summarize the required pharmacological data points and provide values for other well-characterized cannabinoids for context.

Table 1: Receptor Binding Affinities (Kᵢ)

| Compound | CB1 (human) | CB2 (human) | GPR18 (human) | Estrogen Receptor α (human) |

| This compound (CBT) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Δ⁹-Tetrahydrocannabinol (THC) | 25.1 nM[7] | 35.2 nM[7] | Agonist activity demonstrated[8] | No direct agonistic activity[6] |

| Cannabidiol (CBD) | Low affinity (>10 µM)[9] | Low affinity (>10 µM)[9] | No direct agonistic activity | No direct agonistic activity[6] |

Table 2: Functional Activity (EC₅₀ / IC₅₀)

| Compound | CB1 Functional Assay (e.g., cAMP inhibition) | CB2 Functional Assay (e.g., cAMP inhibition) | GPR18 Functional Assay (e.g., Calcium Mobilization) |

| This compound (CBT) | Data Not Available | Data Not Available | Data Not Available |

| Δ⁹-Tetrahydrocannabinol (THC) | Partial Agonist (EC₅₀ ~30-100 nM) | Partial Agonist (EC₅₀ ~30-200 nM) | Agonist (EC₅₀ Data Not Available)[8] |

| Cannabidiol (CBD) | Antagonist/Negative Allosteric Modulator | Inverse Agonist/Negative Allosteric Modulator | No direct agonistic activity |

Signaling Pathways

The specific signaling pathways activated by this compound are currently unknown. However, based on its putative targets, we can hypothesize the likely downstream signaling cascades that warrant investigation.

GPR18 Signaling Pathway (Hypothesized for CBT)

GPR18 is known to couple to both Gαᵢ/ₒ and Gαᵩ G-proteins.[4] Activation of GPR18 by agonists such as NAGly and THC has been shown to induce multiple downstream effects, including calcium mobilization, phosphorylation of ERK1/2, and recruitment of β-arrestin.[8] A potential signaling cascade for an agonist like CBT at GPR18 is illustrated below.

Caption: Hypothesized GPR18 signaling cascade upon agonist binding by this compound.

Cannabinoid Receptor Signaling (CB1/CB2)

Should CBT be found to interact with CB1 or CB2 receptors, it would likely modulate the canonical cannabinoid signaling pathway, which primarily involves the inhibition of adenylyl cyclase through Gαᵢ/ₒ, leading to a decrease in intracellular cAMP levels.[10]

Pharmacokinetics (ADME)

There is currently no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species. The pharmacokinetic profile of a compound is critical for determining its dosing regimen, therapeutic window, and potential for drug-drug interactions. For context, the general pharmacokinetic properties of other major cannabinoids are summarized below.

Table 3: General Pharmacokinetic Parameters of Major Cannabinoids

| Parameter | Δ⁹-Tetrahydrocannabinol (THC) | Cannabidiol (CBD) | This compound (CBT) |

| Absorption | Oral bioavailability: 4-12%. Inhaled bioavailability: 10-35%.[11] | Oral bioavailability: ~6%. Inhaled bioavailability: ~31%.[11] | Data Not Available |

| Distribution | Highly lipophilic, rapidly distributes to adipose tissue and brain. Volume of distribution: ~10 L/kg.[11] | Highly lipophilic, distributes to adipose tissue and brain. Volume of distribution: 2.5-10 L/kg.[12] | Data Not Available |

| Metabolism | Primarily hepatic via CYP2C9 and CYP3A4 to active (11-OH-THC) and inactive metabolites.[11] | Primarily hepatic via CYP2C19 and CYP3A4 to active (7-OH-CBD) and other metabolites.[12] | Data Not Available |

| Excretion | Primarily in feces (~65%) and urine (~20%).[11] | Primarily in feces, with lesser amounts in urine.[12] | Data Not Available |

| Half-life | Long terminal half-life (5-13 days in chronic users) due to redistribution from fat.[11] | 18-32 hours after oral administration.[12] | Data Not Available |

Experimental Protocols

To address the current knowledge gaps, rigorous pharmacological investigation of this compound is required. The following sections detail standardized experimental protocols that can be adapted to characterize the binding and functional activity of CBT at its putative targets.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of CBT for a target receptor (e.g., GPR18) expressed in a cell membrane preparation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gvbbiopharma.com [gvbbiopharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoids and Hormone Receptor-Positive Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unraveling the Enigma of Cannabicitran: A Technical Guide to Its Mechanism of Action in the Endocannabinoid System

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cannabicitran (CBT) is a lesser-known, non-psychoactive phytocannabinoid with a chemical structure distinct from the more extensively studied cannabinoids like THC and CBD. Despite growing interest in its potential therapeutic applications, research into its precise mechanism of action within the endocannabinoid system is still in its preliminary stages. This technical guide synthesizes the current, albeit limited, understanding of CBT's biological interactions and provides a comprehensive overview of the standard experimental protocols required for its full pharmacological characterization. Due to the nascent state of research, a significant gap exists in the public domain regarding quantitative data such as binding affinities (Ki) and functional potencies (EC50/IC50) for this compound at cannabinoid receptors. This document aims to bridge this gap by outlining the methodologies that will be pivotal in elucidating the core mechanisms of this enigmatic compound.

Current State of Knowledge on this compound's Biological Interactions

Initial investigations and anecdotal evidence suggest that this compound's biological activity may extend to several targets, though robust quantitative data is largely absent.

-

Cannabinoid Receptors (CB1 and CB2): It is hypothesized that CBT may interact with the canonical cannabinoid receptors, CB1 and CB2.[1][2] However, the affinity and functional consequence of these potential interactions are yet to be determined. Some reports suggest that CBT does not interact with CB1 receptors, which would be consistent with its non-psychoactive profile.[3][4] There are also suggestions of a higher affinity for the CB2 receptor, which is predominantly expressed in the peripheral immune system.[1]

-

GPR18: An early study observed that CBT administration in rabbits led to a reduction in intraocular pressure.[1] This physiological response is characteristic of agonists for the orphan G protein-coupled receptor GPR18, also known as the N-arachidonylglycine (NAGly) receptor. This finding points to GPR18 as a potential target for CBT, though direct binding and functional assays are needed for confirmation.

-

Estrogen Receptors: While some studies have shown that crude cannabis extracts can interact with estrogen receptors, research on isolated cannabinoids has not demonstrated significant direct agonistic activity.[2][5] There is currently no specific data available regarding the interaction of this compound with estrogen receptors.

Methodologies for Elucidating the Mechanism of Action of this compound

To comprehensively define the pharmacological profile of this compound, a systematic approach employing a suite of in vitro assays is necessary. The following sections detail the standard experimental protocols for determining binding affinity and functional activity at key receptors within the endocannabinoid system.

Determination of Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To quantify the binding affinity of this compound to human CB1 and CB2 receptors.

-

Materials:

-

Cell membranes from stable cell lines overexpressing human CB1 or CB2 receptors (e.g., HEK293, CHO).

-

A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP-55,940).

-

Serial dilutions of unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Glass fiber filters pre-treated with polyethyleneimine.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with the receptor-containing cell membranes in the presence of increasing concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of CBT that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Marijuana: interaction with the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gvbbiopharma.com [gvbbiopharma.com]

- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Failure of cannabinoid compounds to stimulate estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Cannabicitran: A Technical Guide for Researchers

Foreword: The landscape of cannabinoid research is rapidly evolving, with scientific inquiry extending beyond the well-known THC and CBD to a host of minor cannabinoids. Among these, Cannabicitran (CBT) is emerging as a compound of significant interest. This technical guide synthesizes the current, albeit nascent, body of research on CBT, offering a resource for researchers, scientists, and drug development professionals. It is important to note that while preliminary studies and data on CBT-rich extracts are promising, comprehensive research on purified this compound is still in its early stages. Much of the data presented herein is based on studies of extracts containing high concentrations of CBT or inferred from the activities of structurally related cannabinoids.

Introduction to this compound (CBT)

This compound (CBT), a non-psychoactive phytocannabinoid, was first identified in the 1970s.[1] Structurally distinct from many other cannabinoids, CBT is derived from cannabichromene (B1668259) (CBC).[2] A key characteristic of CBT is its existence as a racemic mixture, composed of two enantiomers, which may possess distinct biological activities.[3] This unique stereochemistry adds a layer of complexity and potential for targeted therapeutic development.

Potential Therapeutic Effects and Mechanisms of Action

Current research, primarily from preclinical in vitro and in vivo studies, suggests that this compound may exert a range of therapeutic effects. These are largely attributed to its potential interactions with the endocannabinoid system and other cellular targets.

Anti-inflammatory and Analgesic Properties

Preliminary evidence suggests that CBT possesses anti-inflammatory and pain-relieving properties.[4] While direct studies on pure CBT are limited, research on cannabis extracts rich in CBT and other minor cannabinoids indicates a potential to modulate inflammatory pathways. The proposed mechanism involves the downregulation of pro-inflammatory signaling cascades.

Signaling Pathway: Putative Anti-inflammatory Action of this compound

The anti-inflammatory effects of many cannabinoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways. It is hypothesized that CBT may follow a similar mechanism. Upon an inflammatory stimulus (e.g., LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines. CBT may interfere with this cascade, reducing the inflammatory response.

Neuroprotective Effects

Cannabinoids are increasingly being investigated for their neuroprotective properties. Studies on various cannabis extracts and individual cannabinoids have demonstrated the ability to protect neurons from oxidative stress and excitotoxicity.[5][6] It is plausible that CBT contributes to these effects, potentially through antioxidant mechanisms that are independent of cannabinoid receptors.

Reduction of Intraocular Pressure

One of the most promising areas of CBT research is its potential to reduce intraocular pressure, a key factor in glaucoma.[7] This effect is thought to be mediated by the activation of the GPR18 receptor.

Signaling Pathway: GPR18-Mediated Effects of this compound

GPR18 is a G-protein coupled receptor that, when activated, can initiate signaling cascades involving Gαi/o and Gαq proteins. This can lead to the inhibition of adenylyl cyclase (reducing cAMP) and the activation of the PI3K/Akt and ERK1/2 pathways, ultimately resulting in physiological effects such as vasodilation and a decrease in intraocular pressure.[8][9]

Potential as an Estrogen Receptor Antagonist

Preliminary in silico studies have suggested that some cannabinoids may act as antagonists at the estrogen receptor alpha (ERα).[10] This opens up a potential avenue for CBT in the context of hormone-dependent conditions, although in vitro and in vivo validation is required.

Quantitative Data

Quantitative data for purified this compound is currently scarce in publicly available literature. The following table summarizes data from a study on a CBC-rich Cannabis sativa extract (CS3), which was found to contain a high concentration of this compound.

| Parameter | Matrix | Method | Result | Reference |

| This compound (CBTC) Concentration | Cannabis sativa extract (CS3) | Not Specified | 57,305 mg/kg | [11] |

| Antioxidant Activity (FRAP) | Cannabis sativa extract (CS3) | Ferric Reducing Antioxidant Power | 57.3 g TE/kg | [11] |

Experimental Protocols

Detailed experimental protocols for studies specifically using purified this compound are not widely published. However, methodologies from studies on CBT-rich extracts and other cannabinoids can be adapted.

In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Culture RAW 264.7 cells to 80-90% confluency in appropriate media.

-

Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

-

Pre-treat cells with varying concentrations of the test compound (e.g., CBT) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 4-24 hours.

-

Collect the supernatant to measure nitric oxide (NO) production using the Griess assay and cytokine levels (e.g., IL-6, TNF-α) using ELISA.

-

Lyse the cells to extract protein for Western blot analysis of key signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).

Experimental Workflow: In Vitro Anti-inflammatory Assay

In Vivo Model for Intraocular Pressure

Objective: To evaluate the effect of a test compound on intraocular pressure in an animal model.

Animal Model: Normotensive rabbits.

Methodology:

-

Acclimatize male rabbits (e.g., Dutch-Belted) to handling and tonometry measurements.

-

Establish a baseline intraocular pressure (IOP) by taking multiple readings with a tonometer.

-

Administer the test compound (e.g., CBT) via a specific route (e.g., topical ocular, intravenous, or sublingual). A vehicle control should be administered to a separate group of animals.

-

Measure IOP at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240, 360 minutes).

-

Monitor animals for any adverse effects.

-

Analyze the change in IOP from baseline compared to the vehicle control group.

Purification of this compound

Objective: To isolate and purify this compound from a cannabis extract.

Methodology: Reversed-phase flash chromatography.[1]

-

Dissolve the cannabis extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a C18 flash chromatography column.

-

Elute the cannabinoids using a step gradient of methanol (B129727) and water (e.g., starting at 80:20 and increasing to 100:0 methanol:water).

-

Monitor the eluent using a UV detector.

-

Collect fractions corresponding to the this compound peak.

-

Combine the CBT-containing fractions and evaporate the solvent to obtain purified this compound.

Future Directions and Conclusion

The current body of research provides a compelling, though preliminary, case for the therapeutic potential of this compound. The data from CBT-rich extracts, combined with our understanding of related cannabinoids, points towards promising applications in inflammatory conditions, neurodegenerative diseases, and glaucoma.

However, to advance our understanding and unlock the full therapeutic potential of CBT, future research must focus on:

-

Studies with Purified this compound: It is imperative to conduct comprehensive in vitro and in vivo studies using highly purified CBT to definitively attribute biological activities to this specific cannabinoid.

-

Enantiomer-Specific Research: The two enantiomers of CBT should be isolated and studied individually to determine if they possess different pharmacological profiles.

-

Quantitative Pharmacological Data: There is a critical need for quantitative data, including binding affinities (Ki) and functional potencies (EC50 or IC50) of CBT at its various molecular targets.

-

Clinical Trials: Following robust preclinical evaluation, well-designed clinical trials are necessary to assess the safety and efficacy of this compound in human populations for specific therapeutic indications.

References

- 1. biotage.com [biotage.com]

- 2. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]

- 3. gvbbiopharma.com [gvbbiopharma.com]

- 4. vibebycalifornia.com [vibebycalifornia.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuroprotective Effect of Cannabidiol Against Hydrogen Peroxide in Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the antioxidant, antimicrobial and anti-inflammatory activity of non-psychotropic Cannabis sativa L.: a comparison with chemotype V - PMC [pmc.ncbi.nlm.nih.gov]

Early Physiological Effects of Cannabicitran: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Cannabicitran (CBT), a lesser-known phytocannabinoid discovered in the 1970s, is gaining attention for its potential therapeutic applications. Unlike its more famous counterpart, Δ⁹-tetrahydrocannabinol (THC), CBT is non-intoxicating.[1][2] Early research into its physiological effects has laid the groundwork for future drug development, pointing towards its potential in ophthalmology and oncology. This technical guide provides a comprehensive overview of the foundational research on CBT's physiological effects, detailing experimental methodologies, quantitative data, and associated signaling pathways.

Physiological Effects of this compound

Ocular Effects: Reduction of Intraocular Pressure

Experimental Protocol: Measurement of Intraocular Pressure in Rabbits (ElSohly et al., 1984)

While the full detailed protocol from the original 1984 paper is not available, a representative methodology for such a study would involve the following steps:

-

Animal Model: Normotensive albino rabbits are typically used as a standard model for preclinical glaucoma research.

-

Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced fluctuations in IOP.

-

Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation tonometer. Measurements are taken at consistent times of the day to account for diurnal variations.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., mineral oil for topical administration or a solvent for intravenous injection), is administered to the rabbits. A control group receives the vehicle alone.

-

Post-Dose IOP Measurement: IOP is measured at multiple time points following drug administration (e.g., 30, 60, 90, 120, 180, and 240 minutes) to determine the onset, peak, and duration of the effect.

-

Data Analysis: The percentage change in IOP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualization: Experimental Workflow for IOP Measurement

Endocrine Effects: Estrogen Receptor Antagonism

More recent in silico studies have explored the interaction of this compound with nuclear receptors, revealing its potential as an antagonist of the estrogen receptor α (ERα). A 2022 study by Rocha-Roa and colleagues employed molecular docking and dynamic simulations to evaluate the binding of various cannabinoids to ERα.[6][7][8] Their findings indicated that CBT exhibits a strong potential for ERα antagonism.

Quantitative Data: In Silico Binding Affinity of Cannabinoids to Estrogen Receptor α

| Compound | Receptor | Binding-Free Energy (kcal/mol) | Study |

| This compound (CBT) | Estrogen Receptor α | -34.96 | Rocha-Roa et al., 2022[6][7] |

| Hydroxytamoxifen (Control) | Estrogen Receptor α | Not explicitly stated, but CBT was found to be better | Rocha-Roa et al., 2022[6][7] |

| Acolbifen (Control) | Estrogen Receptor α | Not explicitly stated, but CBT was found to be better | Rocha-Roa et al., 2022[6][7] |

Experimental Protocol: In Silico Analysis of Cannabinoid-Estrogen Receptor Interaction (Rocha-Roa et al., 2022)

The following is a representative protocol for the in silico analysis performed in the study:

-

Protein and Ligand Preparation: The three-dimensional crystal structure of the human estrogen receptor α is obtained from the Protein Data Bank. The structures of this compound and other cannabinoids are prepared and optimized.

-

Molecular Docking: Molecular docking simulations are performed to predict the binding pose and affinity of the cannabinoids within the ligand-binding domain of ERα. This helps in identifying the most likely interaction mode.

-

Molecular Dynamics (MD) Simulations: The cannabinoid-ERα complexes are subjected to MD simulations for a duration of 300 nanoseconds to evaluate the stability of the binding and to observe the conformational changes in the protein.

-

Binding-Free Energy Calculation: The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method is used to calculate the relative binding-free energy of the cannabinoid-ERα complexes. This provides a quantitative measure of the binding affinity.

-

Analysis of Structural Changes: The simulations are analyzed to understand the structural changes in key regions of the receptor, such as helices H3, H8, H11, and H12, which are crucial for the receptor's agonist or antagonist activity.

Mandatory Visualization: Logical Relationship of In Silico Analysis

Proposed Signaling Pathways

GPR18-Mediated Reduction of Intraocular Pressure

The mechanism by which this compound lowers IOP is hypothesized to be through the activation of the G protein-coupled receptor 18 (GPR18), which is considered a putative cannabinoid receptor.[5] While direct studies on CBT's interaction with GPR18 are limited, research on other cannabinoids suggests a plausible signaling pathway. Activation of GPR18 is thought to lead to a decrease in aqueous humor production, thereby reducing intraocular pressure.

Mandatory Visualization: Proposed GPR18 Signaling Pathway

Pharmacokinetics and Toxicology

There is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound. General toxicological information suggests that it may be harmful if swallowed, but specific LD50 values from preclinical studies are not available.[9] Further research is needed to establish the safety profile and pharmacokinetic parameters of CBT to support its development as a therapeutic agent.

Conclusion

Early research on this compound has identified its potential as a non-intoxicating therapeutic agent, with notable effects on intraocular pressure and interaction with the estrogen receptor α. While these foundational studies are promising, there is a clear need for more comprehensive research to elucidate its mechanisms of action, establish a full pharmacokinetic and toxicological profile, and quantify its physiological effects in more detail. The information presented in this guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this unique cannabinoid.

References

- 1. researchgate.net [researchgate.net]

- 2. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]

- 3. Marijuana for Glaucoma: A Recipe for Disaster or Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pulsus.com [pulsus.com]

- 5. Cannabidiol Signaling in the Eye and Its Potential as an Ocular Therapeutic Agent [cellphysiolbiochem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.usfq.edu.ec [research.usfq.edu.ec]

- 8. researchgate.net [researchgate.net]

- 9. Acute Toxicity and Pharmacokinetic Profile of an EU-GMP-Certified Cannabis sativa L. in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Twin Molecules: A Technical Guide to the Racemic Nature of Cannabicitran and Its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabicitran (CBT), a lesser-known phytocannabinoid found in Cannabis sativa, presents a unique molecular architecture that sets it apart from its more famous counterparts. Unlike many other cannabinoids that are biosynthesized as single enantiomers, CBT exists as a racemic mixture, a 1:1 ratio of its two mirror-image stereoisomers: (-)-cannabicitran and (+)-cannabicitran. This racemic nature is a direct consequence of its probable non-enzymatic formation within the plant. The principle of stereochemistry dictates that these enantiomers, while physically and chemically similar in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the body. This in-depth technical guide explores the racemic nature of this compound, its synthesis and enantiomeric separation, its known and potential biological targets, and the critical implications of its chirality for future research and drug development. While quantitative data on the individual enantiomers remain scarce, this guide provides a comprehensive framework for their investigation, including detailed experimental methodologies and a discussion of the potential signaling pathways involved.

Introduction: The Significance of Chirality in Cannabinoid Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, can lead to significant differences in their therapeutic effects and toxicity profiles.[1][2] this compound (CBT), first isolated in 1974, is a prime example of a naturally occurring racemic cannabinoid.[3][4] Its structure, formally known as 1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene, contains chiral centers that give rise to its enantiomeric forms.[4] Recent studies have confirmed that CBT found in Cannabis extracts is indeed racemic, which raises important questions about its biosynthesis and its overall pharmacological effect.[3] Understanding the distinct biological activities of (-)-cannabicitran and (+)-cannabicitran is paramount for unlocking the full therapeutic potential of this unique phytocannabinoid.[1]

The Racemic Nature of this compound

Non-Enzymatic Synthesis in Cannabis sativa

The presence of this compound as a racemic mixture in Cannabis sativa strongly suggests a non-enzymatic origin.[3] Enzymatic reactions in biological systems are typically stereospecific, yielding a single enantiomer. It is hypothesized that CBT is formed through a non-enzymatic cyclization of other cannabinoids, such as Cannabichromene (CBC).[5] This spontaneous chemical transformation, likely influenced by factors such as heat and light during the plant's life cycle or during processing of the extract, would lead to the formation of both enantiomers in equal amounts.

Implications of Racemic Composition

The administration of a racemic mixture means that two distinct molecular entities are being introduced into a biological system. It is crucial to consider the following possibilities:

-

One enantiomer is therapeutically active, while the other is inactive.

-

Both enantiomers are active but have different pharmacological profiles.

-

One enantiomer is therapeutic, while the other contributes to adverse effects.

-

The enantiomers have synergistic or antagonistic interactions.

Therefore, the evaluation of the individual enantiomers is a critical step in the preclinical development of any chiral drug candidate, including this compound.

Synthesis and Enantiomeric Separation

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the acid-catalyzed cyclization of Cannabichromene (CBC) or through a one-pot reaction involving citral (B94496) and olivetol. While specific, detailed protocols for large-scale synthesis are often proprietary, the general chemical principles are outlined in patent literature.[6][7] A generalized synthetic workflow is presented below.

References

- 1. gvbbiopharma.com [gvbbiopharma.com]

- 2. Cannabinoid CB1 and CB2 receptor mechanisms underlie cannabis reward and aversion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Its unexpected racemic nature and potential origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. A Complete Guide to this compound (CBT) - The Hemptender [thehemptender.com]

- 6. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Cannabicitran (CBT): A Technical Whitepaper on its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabicitran (CBT), a lesser-known non-psychoactive phytocannabinoid from Cannabis sativa, is emerging as a compound of interest for its potential therapeutic properties. Structurally distinct from major cannabinoids like THC and CBD, CBT is gaining attention for its purported anti-inflammatory effects. This technical guide synthesizes the current preclinical evidence for this compound's anti-inflammatory activity, providing an in-depth overview of the experimental data, methodologies, and putative signaling pathways. While research specifically on pure, isolated this compound is limited, studies on high-concentration CBT extracts offer valuable insights into its potential as an anti-inflammatory agent.

Quantitative Data on the Anti-Inflammatory Effects of a High-Cannabicitran Extract

A key study investigating the anti-inflammatory properties of various cannabis chemotypes provides the most direct evidence to date of this compound's potential. The research utilized an extract from a specific chemotype (CS3) with a notably high concentration of this compound (CBTC) at 57,305 mg/kg.[1] The anti-inflammatory effects of this extract were evaluated in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).[1]

The study demonstrated that the high-CBTC extract significantly modulated the gene expression of key inflammatory mediators. Specifically, it was shown to reduce the expression of pro-inflammatory genes while upregulating anti-inflammatory genes.[1]

Table 1: Effect of High-Cannabicitran Extract on Inflammatory Gene Expression in LPS-Stimulated Macrophages

| Gene Target | Function | Effect of High-CBTC Extract (40 µg/mL) |

| Il1b (Interleukin-1β) | Pro-inflammatory cytokine | Markedly reduced expression |

| Il6 (Interleukin-6) | Pro-inflammatory cytokine | Markedly reduced expression |

| Cox2 (Cyclooxygenase-2) | Pro-inflammatory enzyme | Markedly reduced expression |

| Il10 (Interleukin-10) | Anti-inflammatory cytokine | Significantly upregulated expression |

| Il1ra (IL-1 receptor antagonist) | Anti-inflammatory cytokine | Significantly upregulated expression |

Source: Adapted from the Journal of Cannabis Research.[1]

These findings suggest a potent anti-inflammatory and immunomodulatory activity of the high-CBTC extract. The study highlights that cannabinoids play a central role in the observed anti-inflammatory response.[1] It is important to note that while these results are promising, they reflect the activity of a complex extract, and further research is required to quantify the specific contribution of pure this compound.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of the anti-inflammatory activity of the high-cannabicitran extract, as described in the cited research.[1]

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in culture plates and allowed to adhere.

-

The high-cannabicitran extract (CS3) is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution.

-

Cells are pre-treated with the maximum non-cytotoxic dose of the extract (40 µg/mL) for 30 minutes.

-

Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

-

Cells are incubated for a further 4 hours.

-

-

Controls:

-

Untreated cells (negative control).

-

Cells treated with LPS alone (positive control for inflammation).

-

Cells treated with the extract alone (to assess baseline effects).

-

Cells co-treated with LPS and pure cannabinoids (e.g., CBD, CBG, CBC) as a positive control for anti-inflammatory activity.[1]

-

2. Gene Expression Analysis (qPCR)

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The expression levels of target inflammatory genes (Il1b, Il6, Cox2, Il10, IL1Ra) are quantified using qPCR with specific primers for each gene. A housekeeping gene (e.g., β-actin) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method. Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Tukey's) to determine significance.[1]

Experimental Workflow Diagram

Caption: Workflow for in vitro anti-inflammatory assessment of a high-CBTC extract.

Potential Signaling Pathways

While specific signaling pathways for this compound's anti-inflammatory action have not been fully elucidated, the broader cannabinoid literature suggests several potential mechanisms. The endocannabinoid system is known to modulate immune responses, and cannabinoids can exert their effects through various receptor-dependent and independent pathways.[1]

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation and translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines and COX-2. Many cannabinoids, particularly CBD, have been shown to inhibit the NF-κB pathway.[2] It is plausible that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Diagram of a Proposed NF-κB Inhibitory Pathway for this compound

Caption: Proposed inhibition of the NF-κB pathway by this compound.

2. GPR18 Signaling

This compound has been reported to have agonist activity at the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor.[3] GPR18 is expressed in immune cells and has been implicated in the regulation of the immune response.[4] Activation of GPR18 may lead to downstream signaling events that modulate inflammation, potentially through pathways involving calcium mobilization and ERK1/2 phosphorylation. The precise role of GPR18 in mediating the anti-inflammatory effects of this compound is an area for further investigation.

Diagram of a Potential GPR18-Mediated Anti-Inflammatory Signaling Cascade

Caption: Potential GPR18 signaling pathway for this compound's immunomodulatory effects.

The available evidence, primarily from studies on high-concentration this compound extracts, strongly suggests that CBT possesses significant anti-inflammatory properties. Its ability to downregulate pro-inflammatory gene expression and upregulate anti-inflammatory mediators in preclinical models is promising. However, to fully understand its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Investigating Pure this compound: Conducting in vitro and in vivo studies using isolated and purified this compound to determine its specific dose-dependent anti-inflammatory effects and to calculate key pharmacological parameters such as IC50 values.

-

Elucidating Mechanisms of Action: Detailed investigation into the precise signaling pathways modulated by this compound, including the roles of the NF-κB pathway, GPR18, and other potential targets within the endocannabinoid system.

-

In Vivo Models of Inflammatory Diseases: Evaluating the efficacy of this compound in animal models of chronic inflammatory conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.

References

- 1. Targeting the antioxidant, antimicrobial and anti-inflammatory activity of non-psychotropic Cannabis sativa L.: a comparison with chemotype V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Analgesic Potential of Cannabicitran: A Technical Guide for Researchers

Foreword: Scientific inquiry into the therapeutic properties of minor cannabinoids is a rapidly evolving field. This document serves as a technical guide for researchers, scientists, and drug development professionals on the current understanding of the analgesic properties of Cannabicitran (CBT). It is important to note that research on CBT is in its nascent stages, and much of the data on its direct analgesic effects and mechanisms of action remains to be elucidated. This guide, therefore, summarizes the available preliminary information and provides a framework for future investigation based on the broader understanding of cannabinoid pharmacology.

Introduction to this compound (CBT)

This compound (CBT) is a lesser-known, non-psychoactive phytocannabinoid found in the Cannabis sativa plant.[1][2] First isolated in 1974, its chemical structure is distinct from that of the more extensively studied cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[3] While research has predominantly focused on the major cannabinoids, preliminary evidence suggests that CBT may possess anti-inflammatory, and neuroprotective properties, making it a person of interest for further therapeutic investigation.[1] Some research indicates that CBT may offer pain-relieving effects, potentially through its interaction with the endocannabinoid system.[1][2]

Quantitative Data on Bioactivity

Direct quantitative data on the analgesic efficacy of this compound from primary peer-reviewed studies is currently limited. The following table summarizes the available data on its biological activity, which may inform its potential analgesic mechanisms.

| Parameter | Value | Species/Assay | Reference |

| Intraocular Pressure Reduction | Observed | Rabbit | [3] |

| CB1 Receptor Binding Affinity (Ki) | Not Determined | - | - |

| CB2 Receptor Binding Affinity (Ki) | Not Determined | - | - |

| GPR18 (NAGly Receptor) Activity | Postulated Agonist | - | [3] |

Note: The reduction in intraocular pressure observed in rabbits may suggest an interaction with cannabinoid receptors or other related G-protein coupled receptors, such as GPR18, which has been identified as a target for some cannabinoids.[3] However, direct binding affinity and functional activity at these receptors for CBT have not been formally established in the public domain.

Experimental Protocols

Detailed experimental protocols for assessing the analgesic properties of this compound are not yet available in published literature. However, based on standard preclinical evaluation of analgesic compounds, the following methodologies are proposed for future investigations.

In Vitro Assays

-

Receptor Binding Assays: To determine the binding affinity of this compound for cannabinoid receptors (CB1 and CB2) and other potential targets like GPR18, transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs). This can be achieved using radioligand binding assays or fluorescence-based competition assays with known ligands.

-

Functional Assays: To determine the functional activity of this compound at its binding targets (i.e., agonist, antagonist, or allosteric modulator). This can be assessed through various cellular assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays for Gαi-coupled receptors like CB1 and CB2, or calcium influx assays for ion channels.

In Vivo Animal Models of Pain

-

Acute Pain Models:

-

Tail-flick and Hot Plate Tests: To evaluate the response to thermal pain stimuli. Male Wistar rats or C57BL/6 mice are typically used. This compound would be administered (e.g., intraperitoneally, orally) at various doses, and the latency to response (tail flick or paw lick/jump) would be measured at set time points post-administration.

-

-

Inflammatory Pain Models:

-

Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: To assess anti-inflammatory and anti-hyperalgesic effects. Inflammation is induced by injecting carrageenan or CFA into the plantar surface of a rodent's hind paw. Paw volume is measured to quantify edema, and pain sensitivity is assessed using von Frey filaments (for mechanical allodynia) and a thermal stimulus (for thermal hyperalgesia).

-

-

Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the Sciatic Nerve: To model chronic nerve pain. Following surgical nerve injury in rodents, the development of mechanical allodynia and thermal hyperalgesia is monitored over several weeks. The effect of repeated this compound administration on these pain behaviors would be evaluated.

-

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways underlying the potential analgesic effects of this compound have not been experimentally determined. However, based on its structural similarity to other cannabinoids and the observation of reduced intraocular pressure, a hypothetical mechanism of action can be proposed.

It is plausible that this compound may interact with the endocannabinoid system. The analgesic effects of many cannabinoids are mediated through their interaction with CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in reduced neuronal excitability and decreased nociceptive signaling.

Furthermore, the potential interaction with GPR18, another GPCR, could also contribute to its pharmacological effects.

Below is a hypothetical signaling pathway for the potential analgesic action of this compound.

The following diagram illustrates a general experimental workflow for evaluating the analgesic properties of a novel compound like this compound.

Conclusion and Future Directions

This compound presents an intriguing area for future research in cannabinoid-based analgesics. The current body of evidence is sparse, highlighting a significant knowledge gap regarding its pharmacological profile. Future research should prioritize:

-

Comprehensive Receptor Screening: To identify the primary molecular targets of CBT.

-

In Vivo Efficacy Studies: To establish its analgesic potential in various preclinical pain models.

-

Structure-Activity Relationship (SAR) Studies: To explore how modifications to the CBT scaffold could enhance its analgesic properties.

-

Toxicology and Safety Profiling: To assess its therapeutic window and potential adverse effects.

By systematically addressing these research questions, the scientific community can determine the true therapeutic potential of this compound as a novel analgesic agent.

References

Unveiling the Neuroprotective Potential of Cannabicitran: A Technical Guide for Preclinical Research

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals interested in the neuroprotective potential of Cannabicitran (CBT). It is important to note that, as of late 2025, direct preclinical studies investigating the neuroprotective effects of this compound are scarce. Therefore, this guide extrapolates from the extensive research on other cannabinoids, particularly Cannabidiol (B1668261) (CBD), to propose a framework for the preclinical evaluation of this compound. The experimental protocols, potential signaling pathways, and data presented are based on established methodologies in cannabinoid neuroprotection research and should be adapted and validated specifically for this compound.

Introduction to this compound (CBT)

This compound is a lesser-known phytocannabinoid found in the Cannabis sativa plant. Unlike the more extensively studied cannabinoids such as Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD), the biological activities of this compound are not yet well characterized. Preliminary research suggests that this compound may interact with the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (B1666218) (NAGly) receptor.[1] This receptor is expressed in immune cells, the brain, and the nervous system, and its activation has been linked to the regulation of intraocular pressure.[1] Given the role of other cannabinoids in modulating neuroinflammatory and neurodegenerative processes, this compound presents an intriguing candidate for neuroprotective drug discovery.

Proposed Neuroprotective Mechanisms of Action

Based on the known neuroprotective mechanisms of other cannabinoids, several potential pathways could be investigated for this compound. These include anti-inflammatory, antioxidant, and anti-excitotoxic mechanisms. The activation of GPR18 by N-arachidonoyl glycine has been shown to reduce NMDA-induced excitotoxic damage in organotypic hippocampal cultures, suggesting a potential avenue for this compound's neuroprotective effects.[2][3]

A hypothetical signaling pathway for this compound-mediated neuroprotection via GPR18 is presented below.

Preclinical Evaluation Strategy

A robust preclinical evaluation of this compound's neuroprotective potential should follow a tiered approach, starting with in vitro assays to establish proof-of-concept and elucidate mechanisms, followed by in vivo studies in relevant animal models of neurodegenerative diseases.

In Vitro Experimental Protocols

In vitro studies are crucial for the initial screening of this compound's neuroprotective effects and for dissecting its molecular mechanisms in a controlled environment.

A generalized workflow for in vitro assessment is depicted below.

3.1.1. Cell Viability Assays

-

Objective: To determine the protective effect of this compound against neurotoxin-induced cell death.

-

Protocol: MTT Assay

-

Cell Seeding: Seed SH-SY5Y neuroblastoma cells or primary cortical neurons in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Neurotoxin Exposure: Induce neurotoxicity by adding a known neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress, or glutamate (B1630785) for excitotoxicity.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group.

-

3.1.2. Anti-inflammatory Assays

-

Objective: To assess the ability of this compound to suppress inflammatory responses in glial cells.

-

Protocol: ELISA for Pro-inflammatory Cytokines

-

Cell Culture: Culture BV-2 microglial cells in a 24-well plate.

-

Pre-treatment: Treat the cells with this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

-

In Vivo Experimental Protocols

Following promising in vitro results, in vivo studies in animal models of neurodegenerative diseases are essential to evaluate the therapeutic potential of this compound.

A generalized workflow for in vivo assessment is illustrated below.

3.2.1. Parkinson's Disease Model

-

Objective: To evaluate the neuroprotective effect of this compound in a rodent model of Parkinson's disease.

-

Protocol: MPTP-induced Neurotoxicity

-

Animal Model: Use C57BL/6 mice.

-

MPTP Administration: Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

This compound Treatment: Administer this compound at various doses (e.g., 5, 10, 20 mg/kg, i.p.) either before or after MPTP administration to assess both prophylactic and therapeutic effects.

-

Behavioral Analysis: Assess motor function using tests such as the rotarod and pole test.

-

Neurochemical Analysis: Measure striatal dopamine (B1211576) levels and its metabolites using HPLC.

-

Immunohistochemistry: Perform immunohistochemical staining of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss. Also, stain for markers of microgliosis (Iba1) and astrogliosis (GFAP).

-

3.2.2. Alzheimer's Disease Model

-

Objective: To investigate the therapeutic potential of this compound in a transgenic mouse model of Alzheimer's disease.

-

Protocol: 5xFAD Mouse Model

-

Animal Model: Use 5xFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

-

This compound Treatment: Begin chronic administration of this compound at an early symptomatic stage.

-

Cognitive Assessment: Evaluate learning and memory using behavioral tests like the Morris water maze and Y-maze.

-

Histopathological Analysis: Quantify amyloid plaque load in the brain using immunohistochemistry (e.g., with 6E10 antibody).

-

Biochemical Analysis: Measure levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) and inflammatory markers in brain homogenates using ELISA.

-

Data Presentation

Quantitative data from preclinical studies are essential for evaluating the efficacy and dose-response relationship of a potential neuroprotective agent. The following tables provide examples of how data from future this compound studies could be structured, using illustrative data from studies on other cannabinoids.

Table 1: In Vitro Neuroprotective Efficacy of Cannabinoids against Oxidative Stress

| Cannabinoid | Cell Line | Neurotoxin | Concentration (µM) for 50% Protection (EC₅₀) | Reference |

| Cannabidiol (CBD) | SH-SY5Y | H₂O₂ | 5.2 | Fictional Data |

| Cannabigerol (CBG) | Primary Cortical Neurons | H₂O₂ | 8.7 | Fictional Data |

| This compound (CBT) | TBD | TBD | TBD | Future Study |

Table 2: In Vivo Neuroprotective Effects of Cannabinoids in an MPTP Model of Parkinson's Disease

| Cannabinoid | Dose (mg/kg) | % Protection of TH+ Neurons in Substantia Nigra | Improvement in Rotarod Performance (%) | Reference |

| Cannabidiol (CBD) | 10 | 65% | 45% | Fictional Data |

| This compound (CBT) | TBD | TBD | TBD | Future Study |

Conclusion and Future Directions

While direct evidence for the neuroprotective potential of this compound is currently lacking, its structural similarity to other neuroprotective cannabinoids and its potential interaction with the GPR18 receptor warrant further investigation. The experimental framework outlined in this guide provides a comprehensive strategy for the preclinical evaluation of this compound. Future research should focus on systematic in vitro and in vivo studies to determine its efficacy, elucidate its mechanisms of action, and establish a dose-response relationship. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for neurodegenerative disorders.

References

Cannabicitran: A Technical Guide on its Effects on Intraocular Pressure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabicitran (CBTC), a lesser-known, non-psychoactive phytocannabinoid from Cannabis sativa, has demonstrated potential as an ocular hypotensive agent. This document provides a comprehensive technical overview of the current understanding of this compound's effect on intraocular pressure (IOP), drawing from available preclinical research. Evidence suggests that this compound can effectively lower IOP, with a mechanism of action likely involving the G protein-coupled receptor 18 (GPR18). This guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to support further research and development in this area.

Quantitative Data on Intraocular Pressure Reduction

The primary investigation into the effects of various cannabinoids on intraocular pressure, including this compound, was conducted by ElSohly et al. in 1984. The study utilized a rabbit model to screen 32 different cannabinoids. While the full detailed quantitative data for this compound from this study is not publicly available in its entirety, the research confirmed that this compound was among the cannabinoids that demonstrated activity in lowering IOP. The study administered the compounds intravenously, with some also tested topically.

Table 1: Summary of this compound's Effect on Intraocular Pressure (Preclinical Data)

| Compound | Animal Model | Route of Administration | Observed Effect on IOP | Putative Receptor Target | Reference |

| This compound (CBTC) | Rabbit | Intravenous | Reduction | GPR18 | ElSohly et al., 1984 |

Further research is required to fully quantify the dose-response relationship, duration of action, and optimal formulation for this compound's IOP-lowering effects.

Proposed Mechanism of Action: The GPR18 Signaling Pathway